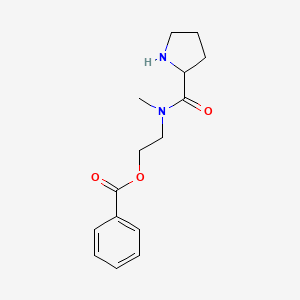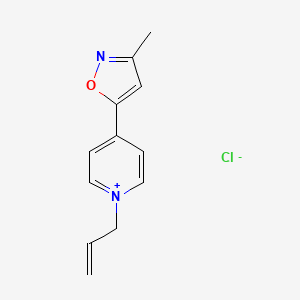
1-Allyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is a chemical compound that features a pyridinium core substituted with an allyl group and a 3-methylisoxazol-5-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Allylation of Pyridine: The pyridine ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.
Quaternization: The allylated pyridine is then reacted with the isoxazole derivative to form the final product, 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride, through a quaternization reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the allyl group.
Aplicaciones Científicas De Investigación
1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-methylisoxazole.
Pyridinium Compounds: Compounds with pyridinium cores, such as N-allylpyridinium chloride.
Uniqueness: 1-Allyl-4-(3-methylisoxazol-5-yl)pyridin-1-ium chloride is unique due to the combination of the isoxazole and pyridinium moieties, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
20242-34-6 |
|---|---|
Fórmula molecular |
C12H13ClN2O |
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
3-methyl-5-(1-prop-2-enylpyridin-1-ium-4-yl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C12H13N2O.ClH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h3-5,7-9H,1,6H2,2H3;1H/q+1;/p-1 |
Clave InChI |
SNMAMLQEKVNFHE-UHFFFAOYSA-M |
SMILES canónico |
CC1=NOC(=C1)C2=CC=[N+](C=C2)CC=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


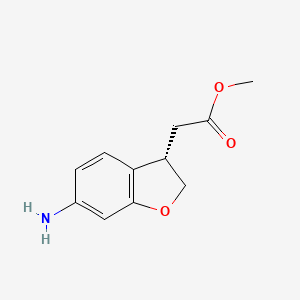
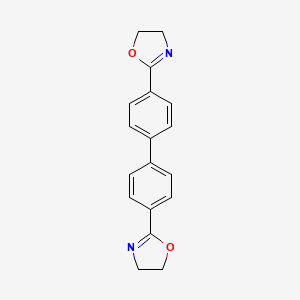
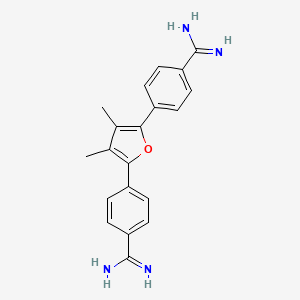
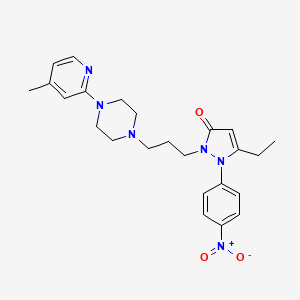


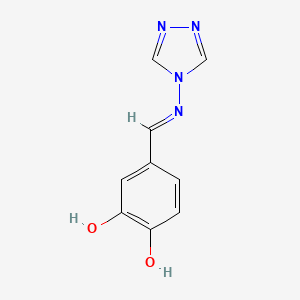
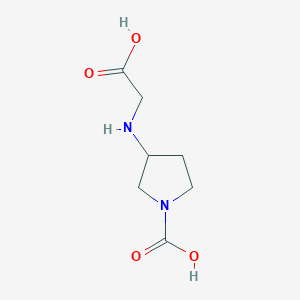
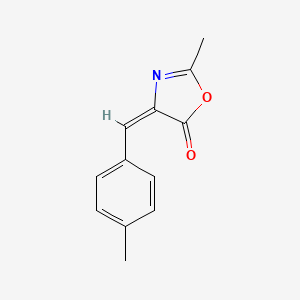
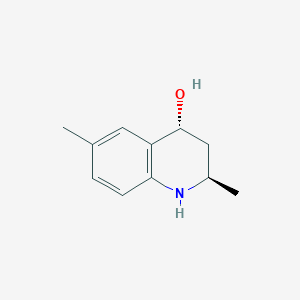
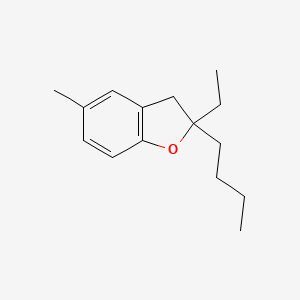
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
